7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of MFCD08542472 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
MFCD08542472 interacts with CDK2, inhibiting its activity . This inhibition leads to a significant alteration in cell cycle progression, and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. This results in the disruption of normal cell cycle progression, leading to the induction of apoptosis .
Pharmacokinetics
Like other small molecules, it is expected to undergo the processes of absorption, distribution, metabolism, and excretion (adme) . The specific ADME properties of MFCD08542472 and their impact on bioavailability would need further investigation.
Result of Action
The result of MFCD08542472’s action is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Properties
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-15-8-10-28(11-9-15)23-25-21-20(22(31)27(5)24(32)26(21)4)29(23)13-18(30)14-33-19-7-6-16(2)17(3)12-19/h6-7,12,15,18,30H,8-11,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJSCXVBSHMMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC(=C(C=C4)C)C)O)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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